![molecular formula C5H5BrN6S2 B2742210 5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 2308089-23-6](/img/structure/B2742210.png)
5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties and are used as important synthons in the development of new drugs . Thiadiazoles, on the other hand, are sulfur and nitrogen-containing heterocycles that also exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions due to the presence of multiple nitrogen atoms in their structure . They can act as ligands for transition metals to create coordination complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine” would depend on its exact molecular structure. For example, 5-Bromo-1-methyl-1H-1,2,4-triazole has a molecular weight of 161.99 .Scientific Research Applications
- 5-Bromo-1-methyl-1H-1,2,4-triazole serves as a ligand for transition metals, forming coordination complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .
- The compound belongs to a family of 1,2,4-triazoles with acyl group transfer capabilities. It acts as a useful catalyst for the synthesis of esters, such as 2,2-dimethylacetoacetic acid ethyl ester .
- Derivatives of similar structures have shown promising anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities .
Coordination Chemistry and Transition Metal Complexes
Catalyst for Ester Synthesis
Anti-Inflammatory and Analgesic Activities
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazoles have been found to interact with various biological targets . For instance, they have been reported to inhibit enzymes like extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2/MAPK1) and fibroblast growth factor receptor 2 (FGFR2), which play crucial roles in the progression of diseases like cancer .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . For instance, 1,2,4-triazoles have been reported to inhibit the activity of certain enzymes, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
For instance, 1,2,4-triazoles have been found to inhibit the ERK2/MAPK1 and FGFR2 pathways, which are involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on the properties of similar compounds, it can be inferred that it might lead to the inhibition of certain enzymes, thereby affecting the signaling pathways they are involved in and ultimately leading to changes in cell behavior .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(5-bromo-2-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN6S2/c1-12-4(8-2(6)11-12)14-5-10-9-3(7)13-5/h1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGNOJNJDUQITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)SC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
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